(1'Z)-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one
Description
(1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C20H20N2O2S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-5-(9-methyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S2/c1-11-10-20(8-3-2-4-9-20)22-15-12(11)6-5-7-13(15)14(18(22)24)16-17(23)21-19(25)26-16/h5-7,11H,2-4,8-10H2,1H3,(H,21,23,25)/b16-14- |
InChI Key |
XUDVWVAJDAFVKH-PEZBUJJGSA-N |
Isomeric SMILES |
CC1CC2(CCCCC2)N3C4=C1C=CC=C4/C(=C/5\C(=O)NC(=S)S5)/C3=O |
Canonical SMILES |
CC1CC2(CCCCC2)N3C4=C1C=CC=C4C(=C5C(=O)NC(=S)S5)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Spirocyclization: The thiazolidinone intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative to form the spiro compound.
Quinoline ring formation: The final step involves the formation of the quinoline ring through a cyclization reaction with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, thioethers.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features contribute to the material’s stability and functionality.
Mechanism of Action
The mechanism of action of (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
(1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one: is similar to other spiro compounds with thiazolidinone and quinoline rings.
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Quinoline derivatives: Compounds with quinoline rings but different functional groups.
Uniqueness
The uniqueness of (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one lies in its combination of multiple functional groups and its spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
